molecular formula C38H34NO8P B13383459 3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13383459
M. Wt: 663.6 g/mol
InChI Key: JSTYRDUOBZALLV-UHFFFAOYSA-N
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Description

Fmoc-Tyr(PO3Bzl2)-OH is a derivative of tyrosine, an amino acid, where the hydroxyl group of the tyrosine is protected by a benzyl phosphate group. The Fmoc group (9-fluorenylmethoxycarbonyl) is used to protect the amino group during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(PO3Bzl2)-OH typically involves the protection of the tyrosine hydroxyl group with a benzyl phosphate group, followed by the protection of the amino group with the Fmoc group. The process generally includes the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected using benzyl phosphate in the presence of a suitable base.

    Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the synthesis of Fmoc-Tyr(PO3Bzl2)-OH is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(PO3Bzl2)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, and the benzyl phosphate group can be removed using hydrogenation or other suitable methods.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl phosphate removal.

    Coupling: HBTU, DIC, and bases like DIPEA.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-Tyr(PO3Bzl2)-OH is incorporated at specific positions .

Scientific Research Applications

Fmoc-Tyr(PO3Bzl2)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Tyr(PO3Bzl2)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzyl phosphate group protects the hydroxyl group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(PO3Bzl2)-OH but with a tert-butyl group protecting the hydroxyl group.

    Fmoc-Tyr(PO3H2)-OH: Similar but with a phosphate group instead of benzyl phosphate.

Uniqueness

Fmoc-Tyr(PO3Bzl2)-OH is unique due to the benzyl phosphate group, which provides additional stability and protection compared to other protecting groups. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .

Properties

IUPAC Name

3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34NO8P/c40-37(41)36(39-38(42)44-26-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35)23-27-19-21-30(22-20-27)47-48(43,45-24-28-11-3-1-4-12-28)46-25-29-13-5-2-6-14-29/h1-22,35-36H,23-26H2,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYRDUOBZALLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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